Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide
Overview
Description
Trichloroacetic acid (TCA; TCAA; also known as trichloroethanoic acid) is an analogue of acetic acid in which the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms . Salts and esters of trichloroacetic acid are called trichloroacetates .
Synthesis Analysis
Trichloroacetic acid was discovered by Jean-Baptiste Dumas in 1830 . It is prepared by the reaction of chlorine with acetic acid in the presence of a suitable catalyst such as red phosphorus . This reaction is Hell–Volhard–Zelinsky halogenation . Another route to trichloroacetic acid is the oxidation of trichloroacetaldehyde .Molecular Structure Analysis
The molecular structure of Trichloroacetic acid is Cl3CCOOH . Its molecular weight is 163.39 .Chemical Reactions Analysis
Trichloroacetic acid is widely used in biochemistry for the precipitation of macromolecules, such as proteins, DNA, and RNA .Physical and Chemical Properties Analysis
Trichloroacetic acid is a colorless to white, crystalline solid with a sharp, pungent odor . It has a density of 1.63 g/cm3, a melting point of 57 to 58 °C, and a boiling point of 196 to 197 °C . It is soluble in water .Scientific Research Applications
Synthesis and Molecular Docking
- Synthesis of Pyridine Derivatives : A study details the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were prepared starting from a specific hydrazinyl pyridine-carbonitrile and treated with various reagents to afford triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating potential biological applications (Flefel et al., 2018).
Antimicrobial and Antimycobacterial Activity
- Nicotinic Acid Hydrazide Derivatives : Another study explored the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives. These compounds were synthesized through reactions with various reagents, demonstrating their potential in addressing microbial infections (R.V.Sidhaye et al., 2011).
Antimicrobial and Antioxidant Properties
- Amino Acid-Hydrazide Derivatives : Research on amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives showed antimicrobial activity, with their Cu and Cd complexes being tested against S. aureus and E. coli. This study underscores the role of hydrazide derivatives in developing antimicrobial agents (Khattab, 2005).
Electrochemical Studies
- Mannich Bases with Pyrazolone Moiety : The synthesis and characterization of Mannich bases bearing a pyrazolone moiety for electrochemical studies were detailed in a study, highlighting the compounds' potential in electrochemical applications (Naik et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and molecular biology research .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the nature of its targets .
Biochemical Pathways
The compound could potentially affect multiple pathways, depending on its targets and mode of action .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would depend on the compound’s targets, mode of action, and the specific cellular context in which it is active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
2,2,2-trichloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3F3N4O/c1-27(2)15-9-13(18(22,23)24)8-14(26-15)12-6-4-11(5-7-12)10-25-28(3)16(29)17(19,20)21/h4-10H,1-3H3/b25-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQBNDYMDMVYES-KIBLKLHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NN(C)C(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/N(C)C(=O)C(Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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